Cas no 450351-99-2 (2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-((1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Acetamide, 2-(1H-indol-3-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- AKOS024582664
- SR-01000571231-1
- IFLab1_002114
- HMS1418A02
- F0545-1392
- SR-01000571231
- Oprea1_001092
- EU-0028808
- 450351-99-2
-
- インチ: 1S/C13H12N4OS2/c1-8-16-17-13(20-8)15-12(18)7-19-11-6-14-10-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3,(H,15,17,18)
- InChIKey: RKODRBQZMHVMQA-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1=NN=C(C)S1)=O)C1=CNC2C=CC=CC=21
計算された属性
- せいみつぶんしりょう: 304.04525337g/mol
- どういたいしつりょう: 304.04525337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.29±0.50(Predicted)
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0545-1392-10μmol |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-30mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-50mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-25mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-100mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-2μmol |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-3mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-5μmol |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-4mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0545-1392-20mg |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
450351-99-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 450351-99-2)
The compound 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 450351-99-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring both indole and thiadiazole moieties, exhibits a unique pharmacological profile that makes it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of antimicrobial and anticancer activities.
One of the key advancements in the study of this compound is the optimization of its synthetic route. Researchers have developed a more efficient and scalable method for its preparation, which involves the reaction of 3-mercaptoindole with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under mild conditions. This improved synthesis not only enhances the yield but also ensures the purity of the final product, which is critical for subsequent biological testing. The structural elucidation of the compound has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry.
In terms of biological activity, recent in vitro studies have demonstrated that 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibits potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound's mechanism of action appears to involve the inhibition of key microbial enzymes, although further studies are needed to fully elucidate the molecular targets. Additionally, preliminary anticancer assays have shown promising results, with the compound displaying selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers.
Another area of interest is the compound's potential as a modulator of inflammatory pathways. Recent findings suggest that it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. This anti-inflammatory activity, combined with its antimicrobial and anticancer properties, positions the compound as a multifunctional agent with broad therapeutic potential. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetics and safety profile.
Despite these promising findings, challenges remain in the development of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Researchers are also exploring the possibility of combining this compound with other drugs to enhance its efficacy and reduce the risk of resistance development, particularly in the context of antimicrobial applications.
In conclusion, the recent studies on 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 450351-99-2) highlight its significant potential in various therapeutic areas. The compound's unique structural features and diverse biological activities make it a valuable subject for further research. Future efforts should focus on advancing its preclinical development, including detailed mechanistic studies and in vivo evaluations, to fully realize its therapeutic promise.
450351-99-2 (2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) 関連製品
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